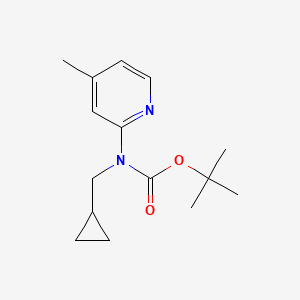
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.
Mecanismo De Acción
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate is a selective inhibitor of ACC, which is involved in the synthesis of fatty acids. By inhibiting ACC, Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate reduces the production of fatty acids and promotes the breakdown of stored fat. This leads to a decrease in triglyceride and cholesterol levels in the body.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides and cholesterol in the body, improves insulin sensitivity and glucose tolerance, and promotes the breakdown of stored fat. It also increases the levels of ketone bodies in the blood, which can be used as an alternative energy source by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has several advantages for lab experiments. It is a selective inhibitor of ACC and has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. However, there are also some limitations to its use in lab experiments. Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate. One direction is to study its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Additionally, further research can be done to understand the mechanism of action of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate involves several steps. The first step is the preparation of tert-butyl N-(cyclopropylmethyl) carbamate, which is achieved by reacting cyclopropylmethylamine with tert-butyl chloroformate. The second step involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 4-methylpyridin-2-amine to form Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate may have potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
Propiedades
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-13(9-11)17(10-12-5-6-12)14(18)19-15(2,3)4/h7-9,12H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSRCUHFXNLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757095 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

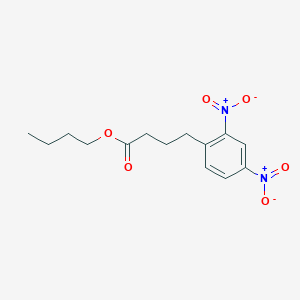
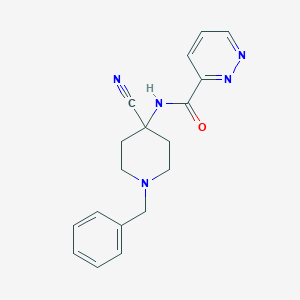
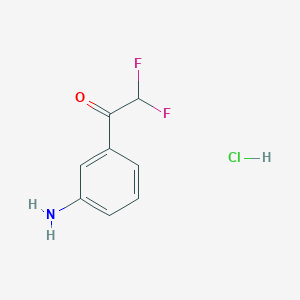
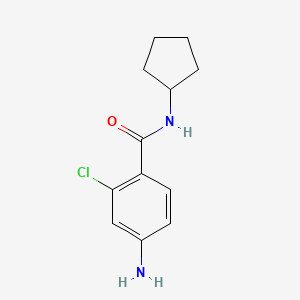


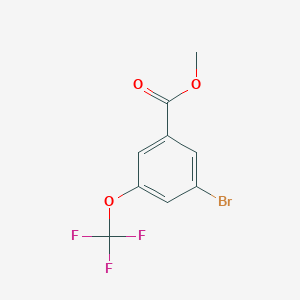
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)